6-Chloronicotinic Acid (CAS 5326-23-8): A Comprehensive Technical Guide
6-Chloronicotinic Acid (CAS 5326-23-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloronicotinic acid, with the CAS number 5326-23-8, is a chlorinated pyridine (B92270) carboxylic acid that serves as a versatile and crucial building block in the synthesis of a wide array of chemical compounds.[1][2] Its unique structural features make it an important intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the properties, synthesis, and applications of 6-chloronicotinic acid, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
6-Chloronicotinic acid is typically an off-white to beige or pale yellow crystalline powder.[1][3] It is stable under normal storage conditions, though it is incompatible with strong oxidizing agents.[1]
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 5326-23-8 | [4][5] |
| Molecular Formula | C₆H₄ClNO₂ | [3][4] |
| Molecular Weight | 157.55 g/mol | [4][6] |
| Appearance | Off-white to beige crystalline powder | [1] |
| Melting Point | 190 °C (decomposes) | [1] |
| Boiling Point | 330.1 °C at 760 mmHg | [3] |
| Density | ~0.5 g/cm³ | [3] |
| Flash Point | 192 °C | [3] |
| Refractive Index | 1.590 | [3] |
| Water Solubility | 2 mg/mL at 20 °C | [1] |
| Other Solubilities | Soluble in ethanol, methanol (B129727), DMSO. Slightly soluble in chloroform. | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 6-chloropyridine-3-carboxylic acid | [4] |
| Synonyms | 6-Chloro-3-pyridinecarboxylic acid | [4] |
| InChI | InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | [4] |
| InChIKey | UAWMVMPAYRWUFX-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=NC=C1C(=O)O)Cl | [7] |
Spectral Data
Spectral data is crucial for the identification and characterization of 6-chloronicotinic acid. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.
-
UV/Visible Spectrum: Available in the NIST WebBook.[4]
-
IR Spectrum: Data is available.[4]
-
Mass Spectrum (Electron Ionization): Available in the NIST WebBook.[4][8]
Experimental Protocols
Synthesis of 6-Chloronicotinic Acid
Several methods for the synthesis of 6-chloronicotinic acid have been reported. One common method involves the oxidation of 2-chloro-5-methylpyridine.
Method 1: Oxidation of 2-Chloro-5-methylpyridine
-
Materials:
-
2-chloro-5-methylpyridine
-
Chlorobenzene (solvent)
-
Cobalt acetate (B1210297) (catalyst)
-
Oxygen
-
Methanol (for recrystallization)
-
-
Procedure:
-
In a 1000 mL flask, combine 450 g of chlorobenzene, 100 g of 2-chloro-5-methylpyridine, and 3 g of cobalt acetate.[1]
-
Stir the mixture and heat the system to 80 °C.[1]
-
Introduce oxygen at a controlled flow rate of 0.4 L/min.[1]
-
Maintain the reaction under these conditions for 4 hours.[1]
-
After the reaction is complete, cool the system to room temperature.[1]
-
Filter the mixture to collect the crude product, which will be a mixture of 6-chloronicotinic acid and cobalt acetate.[1]
-
-
Purification (Recrystallization):
-
Place the crude product mixture into a 1000 mL flask.
-
Add 600 g of methanol as the recrystallization solvent.[1]
-
Stir and heat the mixture to reflux until the crude product is completely dissolved.
-
Maintain the temperature for 5 minutes, then slowly cool the system to 5 °C to precipitate the purified product.[1]
-
Continue stirring at this temperature for 1 hour.[1]
-
Filter the solution to collect the white crystalline product.
-
Wash the filter cake with a small amount of cooled methanol.[1]
-
Dry the purified product at 80 °C for 4 hours to yield 6-chloronicotinic acid with a purity of approximately 99.52%.[1]
-
Method 2: From DL-Malic Acid
A multi-step synthesis starting from the inexpensive raw material DL-malic acid has also been developed. This method involves a cyclization and ammonification reaction to produce 6-hydroxynicotinic acid, which is then subjected to a chlorination reaction to yield 6-chloronicotinic acid.[9] The crude product is then purified by recrystallization from methanol with activated carbon to achieve a purity of over 99.5%.[9]
Analytical Methods
Various analytical techniques are employed for the detection and quantification of 6-chloronicotinic acid, especially in environmental and biological samples, due to its presence as a metabolite of neonicotinoid insecticides.
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): This method is used for analyzing 6-chloronicotinic acid in greenhouse air samples. The mobile phase typically consists of acetonitrile (B52724) and water.[10]
-
Micellar Electrokinetic Capillary Chromatography: This technique, coupled with solid-phase extraction, has been applied for the analysis of 6-chloronicotinic acid and its parent compound, imidacloprid (B1192907), in greenhouse air.[11]
-
Ion Chromatography and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods have been used to detect and identify 6-chloronicotinic acid in human urine samples.[12]
Applications in Research and Drug Development
6-Chloronicotinic acid is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and other biologically active molecules.[2][13]
Tazarotene (B1682939) Synthesis
6-Chloronicotinic acid is a precursor in the production of Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis, acne, and sun-damaged skin.[3] The synthesis involves the coupling of an ethyl 6-chloronicotinate derivative with 4,4-dimethyl-6-ethynylthiochroman.[2]
BRAFV600E Inhibitors
This compound serves as a foundational element in the synthesis of N-(thiophen-2-yl) benzamide (B126) derivatives, which are under investigation as potent inhibitors of the BRAFV600E mutated protein.[13] This mutation is a key driver in certain types of cancers, including melanoma.
DNA Gyrase B Inhibitors
6-Chloronicotinic acid is also utilized in the development of novel inhibitors of DNA gyrase B, a bacterial enzyme essential for DNA replication.[13] These inhibitors are being explored as a new class of antibacterial agents.
Agrochemicals
In the agrochemical industry, 6-chloronicotinic acid is used in the formulation of pesticides and herbicides.[2] It is also a known degradation product of neonicotinoid insecticides such as imidacloprid and acetampirid, making it relevant for environmental and toxicological studies.[1][3]
Signaling and Metabolic Pathways
While 6-chloronicotinic acid itself is not directly a signaling molecule, it is a key metabolite in the degradation of neonicotinoid insecticides. Understanding this metabolic pathway is crucial for assessing the environmental impact and potential toxicity of these widely used pesticides.
Metabolic Pathway of Neonicotinoids
Neonicotinoid insecticides, such as acetamiprid, undergo metabolic degradation in organisms and the environment. One of the primary metabolic pathways involves the formation of 6-chloronicotinic acid.[5]
Workflow in Drug Discovery
The following diagram illustrates the role of 6-chloronicotinic acid as a starting material in a typical drug discovery workflow, leading to the development of targeted inhibitors.
Safety and Handling
6-Chloronicotinic acid is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Safety Data Sheets[11][14]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
-
P280: Wear protective gloves/eye protection/face protection.[14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Conclusion
6-Chloronicotinic acid is a chemical intermediate of significant value in the pharmaceutical and agrochemical industries. Its well-defined properties and versatile reactivity make it an essential building block for the synthesis of complex molecules with important biological activities. A thorough understanding of its chemistry, synthesis, and applications, as outlined in this guide, is crucial for researchers and professionals working in drug discovery, development, and environmental science. The continued exploration of new synthetic routes and applications for 6-chloronicotinic acid is likely to yield further advancements in these fields.
References
- 1. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 2. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetamiprid - Wikipedia [en.wikipedia.org]
- 6. WO2015107542A2 - Tazarotene with low dimer impurity for treating acne or psoriasis - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Detection of chloropyridinyl neonicotinoid insecticide metabolite 6-chloronicotinic acid in the urine: six cases with subacute nicotinic symptoms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Development of DNA Gyrase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
